2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylamino group, a chlorophenoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid typically involves multiple steps. One common method starts with the chlorination of phenol to produce 4-chlorophenol. This is followed by the reaction with formaldehyde and tert-butylamine to introduce the tert-butylamino group. The final step involves the reaction with chloroacetic acid to form the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids .
Wissenschaftliche Forschungsanwendungen
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group and the chlorophenoxy moiety play crucial roles in its activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetate: A similar compound with a tert-butyl group and an acetate moiety.
(tert-Butylamino)(oxo)acetic acid: Another related compound with a tert-butylamino group and an oxoacetic acid moiety.
Uniqueness
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is unique due to the presence of both the tert-butylamino group and the chlorophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H18ClNO3 |
---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-[2-[(tert-butylamino)methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)18-8-12(16)17/h4-6,15H,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UIISZZJNRFYHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.